molecular formula C5H2FN3 B3131700 6-Fluoro-pyrazine-2-carbonitrile CAS No. 356783-46-5

6-Fluoro-pyrazine-2-carbonitrile

Cat. No. B3131700
M. Wt: 123.09 g/mol
InChI Key: IPCWXWVPLCJMJQ-UHFFFAOYSA-N
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Patent
US06800629B2

Procedure details

In 10 mL of concentrated hydrochloric acid was dissolved 1.6 g of 6-fluoro-2-pyrazinecarbonitrile. The solution thus obtained was stirred at 40° C. for 2 hours. The reaction mixture was cooled to room temperature, a mixture of 25 mL of ethyl acetate and 10 mL of water was added, and the organic layer was separated. The aqueous layer was extracted with ethyl acetate. The organic layers were united, washed with saturated aqueous solution of sodium chloride and dried on anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The residue thus obtained was purified by silica gel column chromatography [eluent: n-hexane:ethyl acetate=1:1] to obtain 0.75 g of 6-fluoro-2-pyrazinecarboxamide as a light brown-colored solid product.
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[N:7]=[C:6]([C:8]#[N:9])[CH:5]=[N:4][CH:3]=1.C(OCC)(=[O:12])C.O>Cl>[F:1][C:2]1[N:7]=[C:6]([C:8]([NH2:9])=[O:12])[CH:5]=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
FC1=CN=CC(=N1)C#N
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
was stirred at 40° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography [eluent: n-hexane:ethyl acetate=1:1]

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CN=CC(=N1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.